6-(Benzyloxy)hexyl methanesulfonate
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Overview
Description
6-(Benzyloxy)hexyl methanesulfonate is an organic compound with the molecular formula C14H22O4S. It is characterized by a benzyloxy group attached to a hexyl chain, which is further bonded to a methanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexyl methanesulfonate typically involves the reaction of 6-(benzyloxy)hexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)hexyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted hexyl derivatives depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include benzyl alcohol.
Scientific Research Applications
6-(Benzyloxy)hexyl methanesulfonate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the substitution by various nucleophiles. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)hexyl bromide
- 6-(Benzyloxy)hexyl chloride
- 6-(Benzyloxy)hexyl tosylate
Uniqueness
Compared to similar compounds, 6-(Benzyloxy)hexyl methanesulfonate is unique due to its superior leaving group ability, which enhances its reactivity in nucleophilic substitution reactions. This makes it more efficient and versatile in various synthetic applications .
Properties
IUPAC Name |
6-phenylmethoxyhexyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-19(15,16)18-12-8-3-2-7-11-17-13-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSODCTKRBSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCOCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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